Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532103
InChI: InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1
SMILES: CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride

CAS No.:

Cat. No.: VC13532103

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride -

Specification

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1
Standard InChI Key BJRKUDHNJGUHRE-RJUBDTSPSA-N
Isomeric SMILES C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl
SMILES CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Canonical SMILES CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride (C₁₁H₂₃ClN₂O₂) comprises a six-membered piperidine ring with a cis configuration at the 3-methyl and 4-amino substituents. The Boc group at the 1-position serves as a transient protecting moiety for the amine, while the hydrochloride salt enhances solubility in polar solvents.

Stereochemical Configuration

The compound’s stereochemistry is defined by the (3R,4S) configuration, as evidenced by its isomeric SMILES notation: C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl. This cis arrangement influences its conformational flexibility and binding affinity in biological systems. Comparative studies on diastereomers, such as tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS 723308-58-5), reveal distinct pharmacological profiles due to stereoelectronic effects .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight250.76 g/mol
Molecular FormulaC₁₁H₂₃ClN₂O₂
Density~1.1 g/cm³ (predicted)
Boiling Point306.2±42.0 °C (predicted)
pKa (amine)10.11±0.40 (predicted)
SolubilitySoluble in DMSO, methanol, water

The hydrochloride salt form ensures stability during storage and facilitates purification via crystallization. The Boc group’s lability under acidic conditions (e.g., trifluoroacetic acid) allows for selective deprotection, enabling subsequent functionalization .

Synthetic Methodologies

Chiral Synthesis Techniques

The synthesis of tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride typically employs enantioselective strategies to establish the desired stereochemistry. While detailed protocols are proprietary, analogous routes involve:

  • Aza-Michael Addition: Ring-opening of activated aziridines with nucleophilic amines, followed by cyclization to form the piperidine scaffold.

  • Asymmetric Hydrogenation: Catalytic hydrogenation of enamine precursors using chiral ligands (e.g., BINAP-ruthenium complexes) to induce cis-amine-methyl stereochemistry .

  • Resolution of Racemates: Chromatographic or enzymatic separation of diastereomeric salts derived from chiral acids .

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. This step is critical for preventing undesired side reactions during subsequent synthetic steps. Deprotection is achieved under mild acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further coupling .

Pharmaceutical Applications

Intermediate in Drug Discovery

This compound’s rigid piperidine core and chiral centers make it a valuable building block for kinase inhibitors, GPCR modulators, and antiviral agents. Notable applications include:

  • JAK Inhibitors: The cis-4-amino-3-methyl motif is incorporated into pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which exhibit potent Janus kinase (JAK) inhibitory activity .

  • Neurological Therapeutics: Piperidine derivatives are explored as sigma-1 receptor agonists for treating neuropathic pain and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Insights

Comparative studies with analogues highlight the importance of the cis configuration. For instance, the trans-diastereomer (3R,4R) shows reduced binding affinity to JAK2 due to steric clashes in the ATP-binding pocket . Similarly, replacing the 3-methyl group with bulkier substituents diminishes solubility, underscoring the balance between lipophilicity and pharmacokinetics .

Related Compounds and Analogues

Stereoisomeric Variants

  • tert-Butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS 723308-58-5): A trans-configured diastereomer with distinct pharmacological properties.

  • tert-Butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS 1434073-24-1): A regioisomer explored in JAK inhibitor synthesis .

Functional Group Modifications

  • 3-(Aminomethyl) Derivatives: Compounds like tert-butyl-3-(aminomethyl)piperidine-1-carboxylate (CAS 162167-97-7) serve as flexible intermediates for introducing secondary amine functionalities .

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